H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH
Description
Historical Discovery and Nomenclature
Origins in Apelin-APJ System Research
The apelin-APJ system was first characterized in 1998 when Tatemoto et al. isolated apelin from bovine stomach extracts and identified it as the endogenous ligand for the orphan G protein-coupled receptor APJ. The native apelin peptide arises from proteolytic cleavage of a 77-amino-acid preproprotein, yielding active isoforms such as apelin-36, apelin-17, and apelin-13. The shortest isoform, apelin-13 (Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe), emerged as the most potent APJ activator due to its C-terminal phenylalanine residue, which is critical for receptor binding.
(Ala13)-Apelin-13 was developed through systematic structure-activity relationship (SAR) studies aimed at creating APJ antagonists. Researchers substituted phenylalanine with alanine at position 13, a modification that reduces agonist activity while retaining receptor affinity. The nomenclature follows standard peptide modification conventions, where "Ala13" denotes the alanine substitution at the 13th position of the native apelin-13 sequence. Alternative designations include [Ala¹³]-Apelin-13 and APJ receptor antagonist F13A, reflecting its functional role in experimental settings.
Table 1: Key milestones in apelin analog development
Properties
Molecular Formula |
C63H107N23O16S |
|---|---|
Molecular Weight |
1474.7 g/mol |
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73) |
InChI Key |
PZJZONZEQDOQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Loading
The synthesis begins with the selection of a resin optimized for Fmoc/tBu chemistry. A polyethylene glycol-polystyrene (PEG-PS) resin functionalized with a Rink amide linker is commonly employed to ensure efficient cleavage and amide C-terminal formation. The first amino acid, alanine (Ala), is loaded onto the resin via esterification, achieving a typical loading capacity of 0.2–0.3 mmol/g. Pre-activation with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) enhances coupling efficiency to >99% per cycle.
Sequential Deprotection and Coupling
The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), with two deprotection cycles (2 × 3 min) to ensure complete removal. Coupling reactions utilize HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in a 4:1 molar ratio of amino acid to resin. For challenging residues like arginine (Arg) and histidine (His), double coupling protocols or elevated temperatures (50°C) are implemented to overcome steric hindrance.
Table 1: SPPS Protocol for H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala-OH
| Step | Reagent/Process | Duration | Purpose |
|---|---|---|---|
| 1 | 20% Piperidine/DMF | 2 × 3 min | Fmoc deprotection |
| 2 | HBTU/DIEA in DMF | 30–60 min | Amino acid activation |
| 3 | DMF wash | 5 × 30 s | Remove excess reagents |
| 4 | Kaiser test | - | Monitor coupling completion |
Pseudoproline and Hmb Modifications
To mitigate aggregation during chain elongation, pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH) are incorporated at serine (Ser) or threonine (Thr) positions. Additionally, (Hmb)Gly derivatives at aggregation-prone regions (e.g., Leu-Ser-His-Lys) prevent β-sheet formation, improving solubility and yield.
Cleavage and Global Deprotection
Final cleavage employs a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) for 3 hours at room temperature. This removes side-chain protecting groups (e.g., Boc for lysine, Trt for histidine) while releasing the peptide from the resin. Precipitation in cold diethyl ether yields the crude peptide, which is subsequently lyophilized.
Recombinant DNA Technology
Vector Design and Host Selection
For large-scale production, the peptide sequence is codon-optimized and cloned into an expression vector (e.g., pET-28a) under a T7 promoter. Escherichia coli BL21(DE3) serves as the primary host due to its high yield and compatibility with inclusion body formation. A fusion tag such as thioredoxin enhances solubility during expression.
Fermentation and Inclusion Body Isolation
Fermentation at 37°C in Terrific Broth induces peptide expression at OD600 ≈ 0.6–0.8 using 0.5 mM IPTG. Cells are lysed via sonication, and inclusion bodies are isolated via centrifugation (12,000 × g, 20 min). Denaturation in 8 M urea or 6 M guanidine-HCl prepares the peptide for refolding.
Enzymatic Cleavage and Purification
The fusion tag is removed using enterokinase or thrombin, followed by reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA). Yields typically range from 10–20 mg/L of culture, with purity >95% confirmed by LC-MS.
Comparative Analysis of Synthesis Methods
Table 2: SPPS vs. Recombinant DNA Synthesis
| Parameter | SPPS | Recombinant DNA |
|---|---|---|
| Peptide Length | ≤ 50 residues | ≤ 150 residues |
| Purity | 90–98% (post-HPLC) | 85–95% (post-refolding) |
| Cost | High (>$500/g) | Moderate ($100–200/g) |
| Scalability | Limited by resin capacity | Highly scalable |
| Modifications | Non-natural amino acids possible | Limited to natural residues |
SPPS excels in incorporating non-standard residues (e.g., D-amino acids) and precise sequence control, making it ideal for research-scale synthesis. Recombinant methods, while cost-effective for longer peptides, face challenges in disulfide bond formation and post-translational modifications.
Analytical Validation
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1,186.4 Da; theoretical: 1,186.2 Da). Electrospray ionization (ESI) MS/MS fragments the peptide to validate sequence coverage >95%.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with a 10–60% acetonitrile gradient over 30 minutes resolves impurities, achieving a purity of 98.2% (area at 214 nm).
Nuclear Magnetic Resonance (NMR)
1H NMR (600 MHz, D2O) assigns proton signals for key residues (e.g., δ 1.45 ppm for Leu methyl groups), confirming correct folding and absence of racemization.
Case Studies in Industrial Synthesis
EvitaChem’s Pilot-Scale Production
EvitaChem’s protocol employs automated SPPS (CEM Liberty Blue synthesizer) with a 0.1 mmol scale. Pseudoproline dipeptides at Ser-His and Gly-Pro positions reduce aggregation, yielding 85% crude peptide. Preparative HPLC (XBridge BEH300 C18, 10 μm) achieves 98.5% purity, with a total synthesis time of 72 hours.
Challenges and Mitigation Strategies
Aspartimide Formation
Basic residues (e.g., Arg, Lys) adjacent to serine or threonine promote aspartimide side products. Using Hmb-protected glycine or performing couplings at 0°C suppresses this side reaction.
Oxidation of Methionine
Methionine (Met) is susceptible to oxidation during cleavage. Adding 2.5% ethanedithiol to the TFA cocktail reduces methionine sulfoxide formation to <2%.
Cost Optimization
Batch-mode SPPS with recycled DMF and HBTU reduces solvent costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH: can undergo various chemical reactions, including:
Oxidation: Certain amino acids, such as methionine, can be oxidized.
Reduction: Disulfide bonds between cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Structure and Synthesis
H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala-OH is synthesized through solid-phase peptide synthesis, a technique that allows for the sequential addition of amino acids to form peptides. The specific sequence includes:
- Glutamine (Gln)
- Arginine (Arg)
- Proline (Pro)
- Leucine (Leu)
- Serine (Ser)
- Histidine (His)
- Lysine (Lys)
- Glycine (Gly)
- Methionine (Met)
- Alanine (Ala)
This structure contributes to its functional properties in biological systems, particularly through interactions with various receptors and enzymes.
Therapeutic Applications
- Cardiovascular Health : this compound has been identified as an antagonist of the APJ receptor, influencing nitric oxide production in endothelial cells. This action is crucial for vascular relaxation and cardiovascular health .
- Neuroprotection : The peptide's ability to modulate signaling pathways involved in neuroprotection has been explored. Studies suggest that it may play a role in protecting neurons from oxidative stress and apoptosis, potentially benefiting conditions like neurodegenerative diseases.
- Antimicrobial Properties : Research indicates that peptides with similar sequences can exhibit antimicrobial activity by disrupting bacterial membranes. This suggests potential applications in developing new antimicrobial agents.
Case Study: Nitric Oxide Production
In isolated endothelial cells, the presence of this compound was shown to enhance nitric oxide production, which is essential for endothelium-dependent vasodilation. This effect was abolished by specific inhibitors, indicating its role as a mediator in vascular responses .
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of similar peptides on neuronal cell lines exposed to oxidative stress. Results indicated that these peptides could significantly reduce cell death and improve cell viability, suggesting their potential use in therapeutic strategies for neurodegenerative disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other peptides:
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| H-Lys-Phe-Ala-Arg-Gln | Contains phenylalanine; may exhibit different receptor binding properties | Potential use in targeted therapies |
| H-Pro-Pro-Ala-Lys-Leu | Simplified structure with proline repeats; may affect stability | Investigated for stability in drug formulations |
| H-Gly-Cys-Cys-Gly-Ala | Contains cysteine residues; relevant for disulfide bond formation affecting structure | Studied for its role in protein folding and stability |
This table highlights the diversity within peptide structures and their unique biological activities, emphasizing the distinctive nature of this compound due to its specific amino acid sequence.
Mechanism of Action
The mechanism of action of H-Gln-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Research Implications and Limitations
- However, empirical validation is needed.
- Stability Concerns : The Met residue may limit therapeutic utility due to oxidative degradation, unlike Hyp-stabilized analogues ().
- Knowledge Gaps: No direct evidence links the target to specific biological pathways. Comparative studies with truncated variants (e.g., removing Pro-Met-Pro) could clarify structure-activity relationships.
Biological Activity
H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala-OH is a synthetic peptide that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
This peptide consists of a sequence of amino acids that include:
- Glutamine (Gln)
- Arginine (Arg)
- Proline (Pro)
- Leucine (Leu)
- Serine (Ser)
- Histidine (His)
- Lysine (Lys)
- Glycine (Gly)
- Methionine (Met)
- Alanine (Ala)
The molecular weight of this compound is approximately 1474.7 Da, which influences its biological activity and interactions within biological systems .
Antihypertensive Effects
Research has indicated that peptides similar to this compound exhibit antihypertensive properties. For instance, marine-derived peptides have been shown to exert significant blood pressure-lowering effects, suggesting that structural components such as branched aliphatic amino acids at the N-terminal can enhance these effects .
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been studied for its potential as an inhibitor of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. In particular, the peptide's structure may confer selective binding to MMPs, thereby modulating their activity and influencing processes such as tissue remodeling and inflammation .
Study on APJ Receptor Antagonism
A study explored the role of this compound as an APJ receptor antagonist. The findings indicated that this peptide could increase nitric oxide production in arterial tissues, suggesting a mechanism through which it may affect vascular function and blood pressure regulation .
Comparative Analysis with Other Peptides
A comparative analysis highlighted the unique features of this compound against other peptides with similar structures. The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| H-Lys-Phe-Ala-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys | Contains phenylalanine; may exhibit different receptor binding properties. |
| H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH | Simplified structure with proline repeats; may affect stability and bioactivity. |
| H-Gly-Cys-Cys-Gly-Ala-Phe-Ala-Cys-Arg-Phe-Gly | Contains cysteine residues; relevant for disulfide bond formation affecting structure. |
This comparison emphasizes the distinctive nature of this compound due to its specific amino acid sequence and potential functional roles in biological systems.
Q & A
Q. How can researchers integrate machine learning (ML) with experimental data to optimize peptide design?
Q. What strategies address challenges in detecting low-abundance metabolites of this peptide in complex biological matrices?
- Methodological Answer : Employ immunoaffinity enrichment (e.g., antibody-coated magnetic beads) followed by nano-LC-MS/MS with scheduled multiple reaction monitoring (MRM). Use stable isotope-labeled internal standards to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
